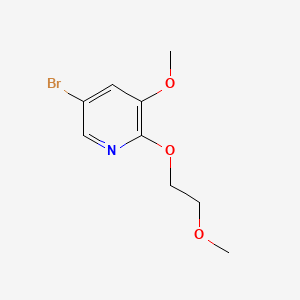
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C9H12BrNO3 . It is used as a selective antagonist of mGluR5, a G protein-coupled receptor involved in several signaling pathways in the brain. This receptor is widely distributed in the brain and is involved in several neurological functions such as learning, memory, and synaptic plasticity.
Molecular Structure Analysis
The InChI code for 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is 1S/C7H9BrN2O2/c1-11-2-3-12-7-9-4-6 (8)5-10-7/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine is a liquid . The molecular weight is 262.1 . For more specific properties such as boiling point, melting point, and density, it would be best to refer to a dedicated chemical database or the compound’s Material Safety Data Sheet (MSDS).Mechanism of Action
As mentioned earlier, 5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine acts as a selective antagonist of mGluR5. This means it binds to this receptor and blocks its activation, which can affect various neurological functions.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .
properties
IUPAC Name |
5-bromo-3-methoxy-2-(2-methoxyethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-12-3-4-14-9-8(13-2)5-7(10)6-11-9/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGZOYUJLUWES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(2-methoxyethoxy)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

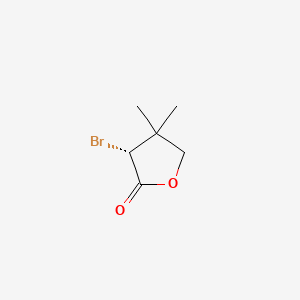



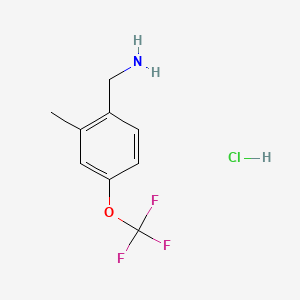
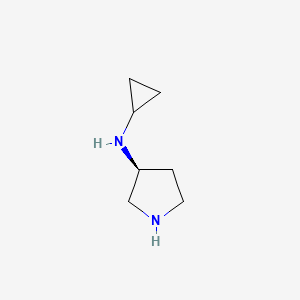
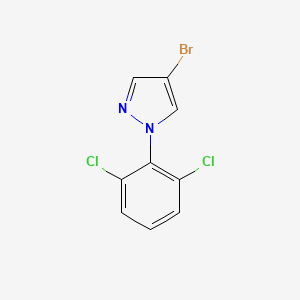

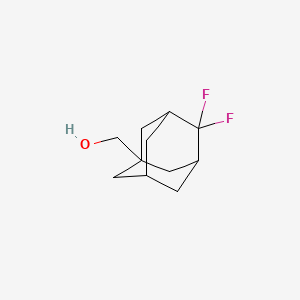
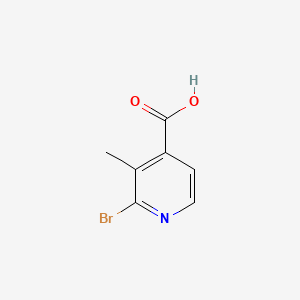

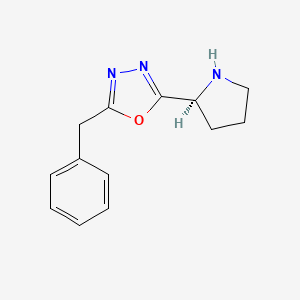
![4,8-Bis((2-octyldodecyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B566774.png)
![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)